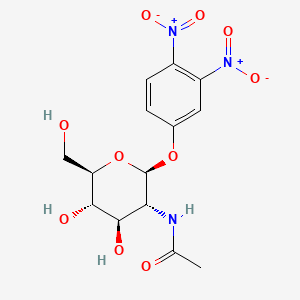
1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-palmitoyl-2-propionyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the two acyl substituents at positions 1 and 2 are specified as palmitoyl and propionyl respectively. It derives from a hexadecanoic acid and a propionic acid.
Wissenschaftliche Forschungsanwendungen
Enzyme-Containing Lipid Vesicles
Lipid vesicles, particularly those containing enzymes, have been extensively studied for their potential in biotechnological and medical applications. The preparation of enzyme-containing lipid vesicles involves various methods, with phosphatidylcholine derivatives like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine being a common choice due to their biocompatibility and ability to form stable vesicles. These vesicles can encapsulate enzymes efficiently, offering a controlled environment for enzymatic reactions. The applications range from cheese production to potential medical uses such as enzyme-replacement therapy and immunoassays. The method known as 'dehydration-rehydration' followed by 'extrusion technique' has shown superiority in achieving high encapsulation efficiencies, monodispersity, and unilamellarity of the vesicles, crucial for both industrial and clinical applications (Walde & Ichikawa, 2001).
Antioxidant Activity Analysis
The study of antioxidants, particularly in the context of food engineering, medicine, and pharmacy, has highlighted the importance of various analytical methods to determine antioxidant activity. Compounds like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine could be analyzed using tests such as ORAC, HORAC, TRAP, and TOSC to evaluate their antioxidant capacity. These tests, based on hydrogen atom transfer or electron transfer, utilize spectrophotometry to assess the reaction kinetics or equilibrium state, providing insights into the antioxidant potential of such compounds in complex samples. This is crucial for understanding their role in biological systems and their potential therapeutic applications (Munteanu & Apetrei, 2021).
Cancer Cell Invasion
Research has explored the effects of lipid analogs like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine on cancer cell invasion. These compounds can modulate cellular membranes and influence signal transduction pathways, often inducing apoptosis. The dual nature of these compounds, where they can either inhibit or stimulate invasive behavior in cancer cells, provides a unique tool for studying the mechanisms underlying tumor cell invasion. This opens up new avenues for understanding and potentially targeting cancer metastasis (Van slambrouck & Steelant, 2014).
Atherosclerosis and Oxidized Phospholipids
Oxidized phospholipids (OxPLs) like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine have been implicated in the pathogenesis of atherosclerosis. These phospholipids accumulate in lesions and regulate the expression of genes in endothelial cells, which can be both pro-atherogenic and anti-atherogenic. Understanding the role of OxPLs in atherosclerosis can provide insights into the development of new therapeutic strategies for cardiovascular diseases. The interaction of OxPLs with cell surface receptors and their impact on cellular function highlight their significance in vascular biology and atherosclerotic disease progression (Berliner & Watson, 2005).
Biomedical Applications of Phosphorus-Containing Polymers
Phosphorus-containing polymers, including those with structures similar to 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine, have shown significant promise in the biomedical field. Their biocompatibility, hemocompatibility, and resistance to protein adsorption make them suitable for various applications, such as in dentistry, regenerative medicine, and drug delivery. The biomimetic nature of these materials, owing to the phospholipid groups in their structure, allows for the development of novel biomaterials that can interact favorably with biological systems (Monge et al., 2011).
Eigenschaften
Produktname |
1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C27H54NO8P |
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
[(2R)-3-hexadecanoyloxy-2-propanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H54NO8P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-25(36-26(29)7-2)24-35-37(31,32)34-22-21-28(3,4)5/h25H,6-24H2,1-5H3/t25-/m1/s1 |
InChI-Schlüssel |
NYXYISVRSYAJDW-RUZDIDTESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



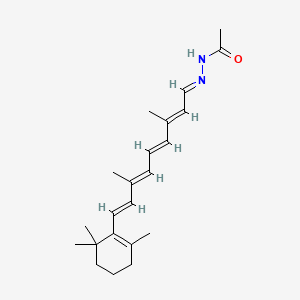


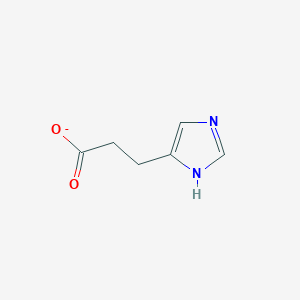
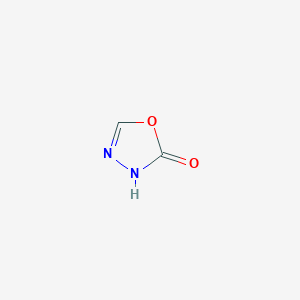
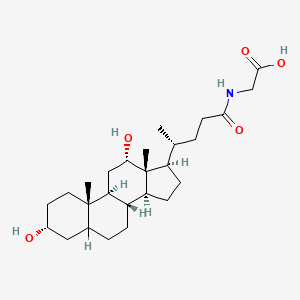
![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)
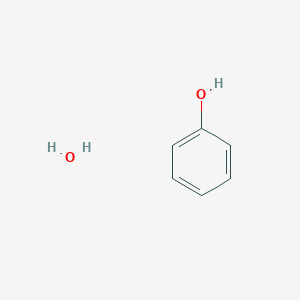
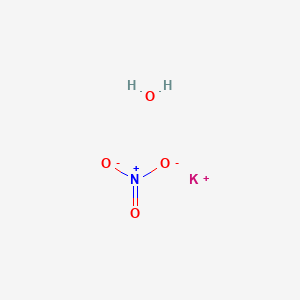
![5-[(E)-6-cyclohexylhex-3-enyl]-1H-imidazole](/img/structure/B1258329.png)

